5-Bromo-4-methylpyridine-2,3-diamine
Overview
Description
The compound 5-Bromo-4-methylpyridine-2,3-diamine is a brominated pyridine derivative, which is a class of compounds known for their utility in various chemical syntheses, including the preparation of metal-complexing molecular rods and as intermediates in medicinal chemistry. Although the provided papers do not directly discuss 5-Bromo-4-methylpyridine-2,3-diamine, they do provide insights into the synthesis and properties of related bromopyridines, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated pyridines is often achieved through halogenation reactions. For instance, 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized via Stille coupling reactions, which involve the use of organotin compounds and can yield products with high efficiency, as seen in the preparation of 5-bromo-2,2'-bipyridine derivatives with yields ranging from 70 to 90% . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the use of halogen dance reactions, which allow for the introduction of multiple halogens onto the pyridine ring . These methods could potentially be adapted for the synthesis of 5-Bromo-4-methylpyridine-2,3-diamine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridines is characterized by the presence of a pyridine ring with one or more bromine atoms attached. The position of the bromine atoms can significantly influence the reactivity and further functionalization of the molecule. For example, the X-ray crystal structure of a related compound, 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, reveals non-bonding interactions that lead to a dimeric form, which could be relevant when considering the molecular structure and potential dimerization of 5-Bromo-4-methylpyridine-2,3-diamine .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves multiple steps, including regioselective methoxylation, nucleophilic substitution with methylamine, and bromination . These reactions highlight the reactivity of bromopyridines and suggest that 5-Bromo-4-methylpyridine-2,3-diamine could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
Scientific Research Applications
1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Application Summary: This study used an online Raman analysis technique to explore the mechanism underlying the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction .
- Methods of Application: The raw material used was 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), with N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .
- Results: The bromination reaction of MPE was found to be a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .
2. Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: This research presents an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application: The synthesis started from 2-fluoro-4-methylpyridine, and in contrast to a previously published synthesis starting from 2-bromo-4-methylpyridine, this strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results: Using this optimized protocol, both enantiomers of potent inhibitor 3 were synthesized. Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
3. Synthesis of 5,5’-Dimethyl-2,2’-Bipyridine
- Application Summary: 2-Bromo-5-methylpyridine, a compound similar to the one you’re interested in, has been used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine .
4. Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
- Application Summary: 5-Bromo-2-methylpyridine was used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine .
5. Synthesis of 5,5’-Dimethyl-2,2’-Bipyridine
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methylpyridine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHWEYTENZRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435870 | |
Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridine-2,3-diamine | |
CAS RN |
41230-93-7 | |
Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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